![molecular formula C18H20N2O6PdS2 B1449471 Bis(acetonitrile)palladium(II) p-toluenesulfonate CAS No. 114757-66-3](/img/structure/B1449471.png)
Bis(acetonitrile)palladium(II) p-toluenesulfonate
Overview
Description
Bis(acetonitrile)palladium(II) p-toluenesulfonate is an organometallic compound with the linear formula C18H20N2O6S2Pd . It is a yellow powder and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The molecular structure of Bis(acetonitrile)palladium(II) p-toluenesulfonate is represented by the formula C18H20N2O6S2Pd . The compound is an adduct of two acetonitrile ligands with palladium (II) p-toluenesulfonate .Chemical Reactions Analysis
Bis(acetonitrile)palladium(II) p-toluenesulfonate is a newly developed Pd catalyst for the enantioselective intermolecular Heck reaction of tri-substituted alkenyl alcohols with aryl boronic acids .Physical And Chemical Properties Analysis
Bis(acetonitrile)palladium(II) p-toluenesulfonate is a yellow powder . It is air sensitive and should be stored in an inert atmosphere, under -20°C . The exact mass is 529.98 g/mol .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Bis(acetonitrile)palladium(II) chloride, a closely related compound, is utilized in catalyzing the cyclization of δ-alkenyl oximes to nitrones, leading to the synthesis of complex isoxazolidine-derived heterocycles. This process demonstrates high efficiency, with yields ranging from 81% to 85% (Frederickson et al., 1997).
Methoxycarbonylation of Olefins
Palladium(II) complexes, including those with p-toluenesulfonate, act as effective catalyst precursors in the selective methoxycarbonylation of ethylene and styrene. This process yields various propanoates, demonstrating the complex's utility in organic synthesis (Gusev et al., 2003).
Regioselective Alkylation of Indoles
The bis(acetonitrile)palladium(II) chloride complex efficiently catalyzes the regioselective alkylation of indoles with benzylic and allylic alcohols. This reaction occurs under moisture and air-insensitive conditions, highlighting the complex's versatility in organic synthesis (Das & Roy, 2013).
Hydrolysis and Structural Applications
In a study involving palladium-mediated hydrolysis of coordinated acetonitrile, a dinuclear palladium(II) species was synthesized. This research provides insights into the structural and molecular properties of palladium(II) complexes, essential for various applications in chemistry (Borriello et al., 2005).
Stereoselective and Regioselective Additions
Bis(acetonitrile) palladium dichloride is used to facilitate stereoselective and regioselective additions to alkyl-substituted 1,4-cyclohexadienes. The product complexes obtained are of significant importance in the field of organometallic chemistry (Soederberg et al., 1990).
Safety and Hazards
The compound is classified as toxic. It has hazard statements H331-H302-H312-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
Bis(acetonitrile)palladium(II) p-toluenesulfonate is an organometallic compound that primarily targets chemical bonds in organic synthesis . It is particularly effective in activating inert bonds and facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
This compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with its targets by forming temporary bonds, which allows it to bring reactants closer together, lower the energy barrier for the reaction, and facilitate bond formation .
Biochemical Pathways
In the realm of organic synthesis, Bis(acetonitrile)palladium(II) p-toluenesulfonate is involved in several key reactions. These include the enantioselective intermolecular Heck reaction of tri-substituted alkenyl alcohols with aryl boronic acids , benzoylation, olefin oxidation, and olefin carbonylation . Each of these reactions leads to the formation of new organic compounds, affecting downstream synthetic pathways.
Pharmacokinetics
It’s worth noting that this compound is a yellow solid that is soluble in organic solvents such as acetonitrile and dichloromethane .
Result of Action
The action of Bis(acetonitrile)palladium(II) p-toluenesulfonate results in the formation of new organic compounds through the activation of inert bonds and the facilitation of C-C and C-N bond formation . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials for thin film deposition and LED manufacturing .
Action Environment
The efficacy and stability of Bis(acetonitrile)palladium(II) p-toluenesulfonate can be influenced by environmental factors. It is sensitive to air and should be stored under an inert atmosphere and at temperatures below -20°C . It is generally stable under normal use conditions, but may decompose or emit toxic gases at high temperatures .
properties
IUPAC Name |
acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFAQUPBJRCNL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6PdS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetonitrile)palladium(II) p-toluenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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